molecular formula C8H8ClN B2719261 5-Ethynyl-2-methylpyridine hydrochloride CAS No. 1207351-11-8

5-Ethynyl-2-methylpyridine hydrochloride

Cat. No. B2719261
CAS RN: 1207351-11-8
M. Wt: 153.61
InChI Key: QRIPYEKRARQQMV-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methylpyridine is a unique chemical compound with the empirical formula C8H7N . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5-Ethynyl-2-methylpyridine is represented by the SMILES string CC1=CC=C(C#C)C=N1 . The InChI representation is 1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 . The molecular weight of this compound is 117.15 .


Physical And Chemical Properties Analysis

5-Ethynyl-2-methylpyridine is a solid substance . Its molecular weight is 117.15 . The compound’s empirical formula is C8H7N .

Scientific Research Applications

Antioxidant Synthesis

5-Ethynyl-2-methylpyridine hydrochloride can be utilized in the synthesis of new antioxidants. For example, a study discusses the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, and establishes conditions to obtain the product in good yield (Yao Xing-sheng, 2007).

Photodimerization Studies

The compound is relevant in studies involving photodimerization. For instance, ultraviolet irradiation of various 2-aminopyridines resulted in the formation of 1,4-dimers, indicating its potential role in photochemical studies (E. Taylor & R. O. Kan, 1963).

Reactivity Studies

In reactivity studies, the synthesis and reactivity of derivatives like 5-chloro-2,4-dihydroxypyridine have been explored. These studies investigate reactions with other chemicals, providing insights into potential applications in chemical synthesis (C. R. Kolder & H. J. Hertog, 2010).

Potential Anticancer Agents

The compound has been used in synthesizing potential anticancer agents. For example, the synthesis of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines was investigated for their effects on the proliferation of cultured L1210 cells, indicating its potential in medicinal chemistry (C. Temple et al., 1983).

Molecular Devices

This compound can be involved in creating molecular devices. A study highlights a molecule showing charge-induced conformational switching, suggesting its use in memory devices or nano-actuators (P. Derosa, Suneel Guda, & J. Seminario, 2003).

Supramolecular Nanoengineering

It can be used in supramolecular nanoengineering. A synthesis involving bridged bis- and tris-5-(2, 2'-Bipyridines) was reported, potentially creating multitopic metal ion-binding modules for nanoengineering applications (Baxter, 2000).

Nucleoside Synthesis

The compound has applications in nucleoside synthesis. For instance, 5-ethynyluridine and 2′-deoxy-5-ethynyluridine were synthesized for use as markers of replicated DNA, highlighting its role in genetic and molecular biology research (P. Barr et al., 1979).

Gastric-Acid Inhibition

It serves as a building block for compounds with gastric-acid inhibiting activity. A study describes the synthesis of 4-methoxy-2,3,5-trimethylpyridine from this compound, an important precursor for gastric-acid inhibiting compounds (M. Mittelbach et al., 1988).

Safety and Hazards

5-Ethynyl-2-methylpyridine is classified as an acute toxic substance . It has a hazard classification of Acute Tox. 3 Oral . The safety information includes the following precautionary statements: P301 + P330 + P331 + P310 . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

properties

IUPAC Name

5-ethynyl-2-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N.ClH/c1-3-8-5-4-7(2)9-6-8;/h1,4-6H,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIPYEKRARQQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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